Dehydro Palonosetron hydrochloride

Description

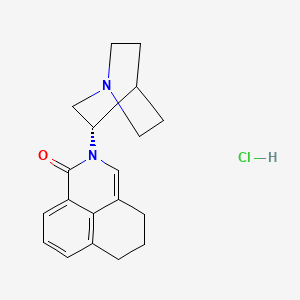

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMWWRCTBNOHCX-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159504 | |

| Record name | RS 42358-197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-55-4 | |

| Record name | RS 42358-197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 42358-197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dehydro Palonosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Palonosetron hydrochloride, also known by its research code RS 42358-197, is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] As a close structural analog and a known impurity of Palonosetron, a second-generation 5-HT3 receptor antagonist, Dehydro Palonosetron is of significant interest in the fields of pharmacology and drug development.[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the extensive knowledge of Palonosetron and other 5-HT3 receptor antagonists to elucidate its function. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. These receptors are densely located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, both of which are critical in the emetic reflex.[4][6]

By competitively binding to the 5-HT3 receptor, this compound is presumed to block the binding of serotonin, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting. This action is particularly relevant in the context of chemotherapy-induced nausea and vomiting (CINV), where cytotoxic drugs cause the release of large amounts of serotonin from enterochromaffin cells in the gut.[4][6]

Allosteric Interactions and Cooperativity

While direct evidence for Dehydro Palonosetron is unavailable, its parent compound, Palonosetron, exhibits a unique interaction with the 5-HT3 receptor, involving allosteric binding and positive cooperativity.[7] This means that Palonosetron may bind to a site on the receptor that is distinct from the serotonin-binding site, and this binding enhances the affinity of subsequent antagonist binding. This allosteric interaction is thought to contribute to Palonosetron's prolonged duration of action and superior efficacy in preventing delayed CINV.[7] It is plausible that Dehydro Palonosetron may share some of these allosteric properties, though further investigation is required.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and functional potency of this compound are limited. However, data from a key in vitro study provides a measure of its antagonist activity. For comparative purposes, the well-characterized data for Palonosetron are also presented.

| Compound | Parameter | Value | Species | Assay System | Reference |

| Dehydro Palonosetron (RS 42358-197) | pA2 | 8.9 | Guinea Pig | Ileum Contraction | [1] |

| Palonosetron | pKi | 10.4 | Human | Radioligand Binding (5-HT3A) | [8] |

| Palonosetron | IC50 | 0.24 nM | Human | Radioligand Binding (5-HT3A) | [8] |

| Palonosetron | Ki | 0.17 nM | - | Radioligand Binding | [6][9] |

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates a higher antagonist potency. The pKi, Ki, and IC50 values are measures of binding affinity, with lower values indicating a higher affinity of the ligand for the receptor.

Signaling Pathways

The antagonism of the 5-HT3 receptor by this compound interrupts the downstream signaling cascade initiated by serotonin. The binding of serotonin to the 5-HT3 receptor opens the ion channel, leading to cation influx and depolarization of the neuron. This initial signal can trigger a cascade of intracellular events, including the activation of voltage-gated calcium channels and subsequent signaling pathways that contribute to neurotransmitter release and the propagation of the emetic signal.

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT3 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., 10 µM Granisetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT3A receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, add only the membrane and radioligand. For non-specific binding, add the membrane, radioligand, and the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Calcium Influx Assay

This functional assay measures the ability of this compound to inhibit 5-HT3 receptor-mediated calcium influx.

Objective: To determine the functional antagonist potency of this compound.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate the HEK293-5HT3A cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound for a defined period.

-

Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.

-

Agonist Addition: Inject a solution of serotonin into each well to stimulate the 5-HT3 receptors.

-

Post-Stimulation Reading: Immediately after agonist addition, continuously record the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon serotonin addition corresponds to calcium influx. Determine the inhibitory effect of this compound by comparing the response in the presence of the compound to the control response (serotonin alone). Calculate the IC50 value for the inhibition of the calcium response.

Conclusion

This compound is a potent 5-HT3 receptor antagonist.[1][2] Its mechanism of action is centered on the competitive blockade of serotonin binding to 5-HT3 receptors, thereby inhibiting the initiation of the emetic reflex. While specific quantitative data for Dehydro Palonosetron remain limited, its structural similarity to Palonosetron suggests a comparable, high-affinity interaction with the 5-HT3 receptor. The detailed experimental protocols provided herein offer a framework for the further characterization of this compound. A comprehensive understanding of the pharmacology of Dehydro Palonosetron is crucial for assessing its potential clinical relevance and for the development of novel antiemetic therapies. Further research is warranted to fully elucidate its binding kinetics, functional activity, and potential for allosteric modulation of the 5-HT3 receptor.

References

- 1. RS 42358-197, a novel and potent 5-HT3 receptor antagonist, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palonosetron hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]

- 9. selleckchem.com [selleckchem.com]

Dehydro Palonosetron hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Palonosetron hydrochloride, also identified by the code RS 42358-197 hydrochloride, is recognized primarily as a related substance and potential impurity in the synthesis of Palonosetron hydrochloride.[][2] Palonosetron is a highly potent and selective second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is clinically used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3] this compound, sharing a core structural similarity, is classified as a 5-HT3 receptor antagonist and is significant in the quality control and purity analysis of the active pharmaceutical ingredient, Palonosetron.[2]

Chemical Structure and Physicochemical Properties

This compound is a tricyclic compound featuring a quinuclidine moiety attached to a modified benz[de]isoquinolin-1-one system. The "dehydro" designation indicates a higher degree of unsaturation in the isoquinoline ring system compared to the parent compound, Palonosetron.

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₂N₂O.ClH (or C₁₉H₂₃ClN₂O) | [2][4] |

| Molecular Weight | 330.85 g/mol | [2][4] |

| IUPAC Name | N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6-dihydro-1-naphthalenecarboxamide | [][5] |

| Synonyms | RS 42358-197 hydrochloride, Palonosetron-3-ene Hydrochloride | [2][6] |

| Stereochemistry | Mixed (Contains 1 defined stereocenter out of 3 possible) | [4] |

| InChIKey | PEMWWRCTBNOHCX-UNTBIKODSA-N | [4] |

| SMILES | C1Cc2cccc3c2c(C1)cn([C@@H]4CN5CCC4CC5)c3=O.Cl | [4] |

Pharmacology: Mechanism of Action

As a 5-HT3 receptor antagonist, this compound is presumed to act via the same mechanism as Palonosetron. The 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[][3]

During chemotherapy, cytotoxic drugs can trigger the release of serotonin from enterochromaffin cells in the small intestine.[] This released serotonin then activates 5-HT3 receptors on vagal afferent pathways, initiating the vomiting reflex. By competitively blocking these receptors, 5-HT3 antagonists like Palonosetron prevent the activation of this signaling pathway.[3][7]

Experimental Protocols

Synthesis

Specific, detailed protocols for the direct synthesis of this compound are not widely available in peer-reviewed literature, as it is primarily considered an impurity. It is formed during the multi-step synthesis of Palonosetron hydrochloride.[] The synthesis of Palonosetron typically involves steps such as acylation, reduction, and cyclization starting from materials like (S)-3-amino-quinuclidine and a tetralone carboxylic acid derivative.[8][9] Dehydro Palonosetron can arise as a by-product due to incomplete reduction or side reactions during the cyclization steps. Its synthesis and isolation are therefore more relevant in the context of reference standard preparation for analytical purposes.

Analytical Methodology: Reversed-Phase HPLC

The primary experimental context for this compound is its detection and quantification as a related substance in Palonosetron drug substance and product. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard.[10]

Objective: To separate Palonosetron hydrochloride from its potential impurities, including this compound, and accurately quantify them.

Instrumentation and Conditions:

-

System: Agilent 1100/1200 series HPLC or equivalent, with a UV detector.

-

Column: Alltima C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[11]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.02 M sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, with pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 ratio.[11]

-

Flow Rate: 1.5 mL/min.[11]

-

Elution Mode: Isocratic.[10]

-

Detection Wavelength: 210 nm for related substances and 242 nm for the assay of the main component.[11]

-

Column Temperature: Ambient or controlled at 25 °C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).

-

Sample Preparation: Accurately weigh and dissolve the Palonosetron hydrochloride drug substance or extract the drug from the dosage form to achieve a target concentration (e.g., 1 mg/mL).

-

Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Analysis: Identify the peaks based on their retention times relative to the reference standards. The Dehydro Palonosetron peak will be distinct from the main Palonosetron peak. Quantify the impurity by comparing its peak area to that of the reference standard or by using the area percentage method relative to the main peak.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Dehydro Palonosetron | CAS No- 1227162-75-5 [chemicea.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Palonosetron - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]

- 11. HPLC determination of palonosetron hydrochloride and its related substances | Semantic Scholar [semanticscholar.org]

Synthesis pathways for Dehydro Palonosetron hydrochloride

An In-depth Technical Guide to the Synthesis of Dehydro Palonosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride, is a pivotal intermediate in the synthesis of Palonosetron hydrochloride. Palonosetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The synthesis of high-purity Palonosetron relies on the efficient formation and subsequent stereoselective reduction of the dehydro intermediate. This guide details the primary synthesis pathways for this compound, providing experimental protocols and quantitative data for researchers in drug development and organic synthesis. Dehydro Palonosetron is also referred to in literature and commercial sources as Palonosetron Related Compound E or Palonosetron-3-ene Hydrochloride.

Synthesis Pathways

Two primary synthetic routes to this compound have been prominently described in the scientific and patent literature. Both pathways utilize (S)-3-aminoquinuclidine as a key chiral building block.

Pathway 1: Intramolecular Cyclization of an Amide Precursor

This pathway involves the formation of an amide by coupling (S)-3-aminoquinuclidine with a derivative of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the target compound.

A key step in this route is the cyclization of an N-substituted tetralin carboxamide. One patented method describes the formylation of N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with N,N-dimethylformamide (DMF) in the presence of n-butyllithium, followed by dehydration to afford Dehydro Palonosetron.[2] This reaction proceeds through the formation of a Vilsmeier-like reagent or by activation of the aromatic ring system for intramolecular acylation.

Experimental Protocol: Cyclization via Formylation and Dehydration

The following protocol is a representative procedure based on descriptions in the patent literature for the synthesis of Dehydro Palonosetron (referred to as compound of formula-V) and its hydrochloride salt (formula-VI).[2]

-

Amide Formation: (S)-1,2,3,4-tetrahydro-1-naphthoic acid is converted to its corresponding acid chloride, which is then reacted with (S)-3-aminoquinuclidine to yield N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (the compound of formula-IV).

-

Cyclization: The amide from the previous step is dissolved in an inert solvent such as tetrahydrofuran (THF).

-

To this solution, n-butyllithium (1.6M solution in n-hexane) is added, followed by the addition of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred, leading to formylation and subsequent intramolecular cyclization.

-

Dehydration and Salt Formation: The reaction is worked up to effect dehydration, yielding the free base of Dehydro Palonosetron. This is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate this compound.

Quantitative Data for Pathway 1

| Parameter | Value | Reference |

| Purity of Dehydro Palonosetron HCl | ~98% (by HPLC) | [3] |

Note: Specific yield for the cyclization-dehydration step is not detailed in the provided literature.

Logical Workflow for Pathway 1

Caption: Synthesis of Dehydro Palonosetron HCl via Amide Cyclization.

Pathway 2: Dehydration of a Hydroxy Intermediate

An alternative and well-documented pathway proceeds through a hydroxy-isoquinolinone intermediate. This route begins with the condensation of naphthalene-1,8-dicarboxylic anhydride with (S)-3-aminoquinuclidine.

Experimental Protocol: Dehydration of 3-hydroxy-Palonosetron

The following protocol is based on a described synthetic route:

-

Condensation: Naphthalene-1,8-dicarboxylic anhydride is condensed with (S)-3-aminoquinuclidine in refluxing isopropanol to form 2-((3S)-1-azabicyclo[2.2.2]octan-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

-

Reduction: The resulting imide is hydrogenated using a catalyst such as platinum oxide (PtO2) in ethanol. This reduction yields 3-hydroxy-2-((3S)-1-azabicyclo[2.2.2]octan-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one.

-

Dehydration: The hydroxy intermediate is then dehydrated by refluxing with hydrochloric acid in isopropanol. This step directly affords this compound.

Quantitative Data for Subsequent Step

While the yield for the dehydration step to form this compound is not explicitly provided, the subsequent hydrogenation to Palonosetron hydrochloride is reported to proceed with high efficiency.

| Parameter | Value | Reference |

| Purity of final Palonosetron HCl | >99.8% (by HPLC) | [2] |

| Chiral Purity of final Palonosetron HCl | >99% | [2] |

Synthesis Pathway 2 Diagram

Caption: Synthesis via Dehydration of a Hydroxy Intermediate.

Subsequent Transformation to Palonosetron Hydrochloride

This compound is a stable intermediate that is subsequently reduced to Palonosetron hydrochloride.

Experimental Protocol: Hydrogenation of this compound

The following is a representative protocol for the hydrogenation step.[2]

-

Reaction Setup: (S)-2-(1-azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one monohydrochloride (25.0 g) is dissolved in methanol (250 ml).

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) (25 g) is added to the solution.

-

Hydrogenation: The reaction mixture is hydrogenated at 50 psi at room temperature for 24 hours.

-

Work-up: The catalyst is removed by filtration, and the filtrate is worked up to isolate Palonosetron hydrochloride.

Experimental Workflow for Hydrogenation

Caption: Workflow for the Reduction of Dehydro Palonosetron HCl.

Conclusion

The synthesis of this compound is a critical step in the manufacturing of the antiemetic drug Palonosetron. The pathways described herein, primarily involving intramolecular cyclization or dehydration of a hydroxy precursor, offer viable routes to this key intermediate. The choice of a specific pathway in an industrial setting would likely depend on factors such as reagent availability and cost, process safety, and the desired purity profile of the final active pharmaceutical ingredient. Further process optimization to improve the yield and reduce impurities remains a key area of research for drug development professionals.

References

An In-Depth Technical Guide to the Starting Materials for Dehydro Palonosetron Hydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Palonosetron hydrochloride, a significant related compound of the potent 5-HT3 receptor antagonist Palonosetron, is crucial for impurity profiling and reference standard development in the pharmaceutical industry. Chemically designated as (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6-dihydronaphthalene-1-carboxamide hydrochloride, this compound is also known as Palonosetron Impurity E or 3-3a dehydro Palonosetron. Understanding its synthesis is vital for controlling the purity of Palonosetron and for conducting comprehensive pharmacological and toxicological studies. This technical guide provides a detailed overview of the starting materials and synthetic pathways for obtaining this compound.

Core Synthetic Strategy

The primary synthetic route to this compound involves the amidation of a dihydronaphthalene carboxylic acid derivative with a chiral aminoquinuclidine moiety. This is followed by conversion to the hydrochloride salt. The key starting materials for this synthesis are 5,6-dihydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine .

Synthesis of Key Starting Materials

5,6-Dihydronaphthalene-1-carboxylic acid

The synthesis of this crucial unsaturated carboxylic acid intermediate is a multi-step process.

Experimental Protocol:

A common route to 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a precursor, involves the hydrogenation of 1-naphthoic acid. To obtain the desired 5,6-dihydronaphthalene-1-carboxylic acid, a controlled dehydrogenation or an alternative synthetic approach starting from a suitable precursor would be necessary. While specific literature detailing a high-yield synthesis of 5,6-dihydronaphthalene-1-carboxylic acid is not abundant, one potential conceptual pathway involves the selective reduction of a naphthalenecarboxylic acid derivative followed by controlled oxidation or elimination reactions to introduce the double bond at the desired position.

(S)-3-Aminoquinuclidine

(S)-3-Aminoquinuclidine is a chiral building block essential for the stereochemistry of the final product. It is typically prepared as its dihydrochloride salt.

Experimental Protocol:

A widely used method for the preparation of (S)-3-aminoquinuclidine dihydrochloride involves the resolution of racemic 3-aminoquinuclidine. This can be achieved by using a chiral acid, such as D-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. The resolved salt is then treated with a base to liberate the free amine, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid. The optical purity of the final product is critical and is typically determined by polarimetry.[1]

Synthesis of this compound

The synthesis of this compound proceeds through the formation of an amide bond between 5,6-dihydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine.

Logical Flow of Dehydro Palonosetron Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Amide Coupling: 5,6-dihydronaphthalene-1-carboxylic acid is first activated to a more reactive species, such as an acid chloride or an active ester. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting activated acid is then reacted with (S)-3-aminoquinuclidine in an inert solvent, such as dichloromethane or toluene, in the presence of a base to neutralize the hydrogen chloride generated during the reaction. This coupling reaction yields (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5,6-dihydronaphthalene-1-carboxamide (Dehydro Palonosetron free base).

-

Salt Formation: The crude Dehydro Palonosetron free base is then dissolved in a suitable solvent, such as isopropanol or a mixture of isopropanol and n-heptane. A solution of hydrogen chloride in a suitable solvent (e.g., isopropanol) is then added to precipitate Dehydro Palonosetron as its hydrochloride salt. The resulting solid is collected by filtration, washed, and dried under vacuum to yield the final product.

A specific example from the literature describes the preparation of 3-3a dehydro Palonosetron HCl. In this procedure, a suspension is cooled, and the resulting solid is filtered and washed with a mixture of isopropanol and n-heptane. The solid is then dried under vacuum at 70±2°C, yielding 3-3a dehydro Palonosetron HCl with an HPLC purity of about 98%.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 5,6-Dihydronaphthalene-1-carboxylic acid | C₁₁H₁₀O₂ | 174.19 | Solid |

| (S)-3-Aminoquinuclidine dihydrochloride | C₇H₁₆Cl₂N₂ | 199.12 | Chiral intermediate, solid |

| This compound | C₁₉H₂₃ClN₂O | 330.85 | Final product, solid, HPLC Purity: ~98% |

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for Dehydro Palonosetron HCl synthesis.

Conclusion

The synthesis of this compound relies on the strategic coupling of two key starting materials: 5,6-dihydronaphthalene-1-carboxylic acid and (S)-3-aminoquinuclidine. The preparation of these precursors, particularly the chiral amine, requires careful control to ensure the desired stereochemistry and purity of the final product. The provided synthetic overview and experimental protocols offer a foundational guide for researchers and professionals involved in the synthesis and analysis of Palonosetron and its related compounds. Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity for specific applications.

References

Dehydro Palonosetron Hydrochloride: A Technical Guide to Byproducts and Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the byproducts and impurities associated with Dehydro Palonosetron hydrochloride, a significant compound in the landscape of pharmaceutical development. This document details the known impurities, their classification, and the analytical methodologies employed for their detection and quantification. Special focus is given to "this compound," also identified as Palonosetron Related Compound E.

Introduction to Palonosetron and its Related Substances

Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Its synthesis and degradation can result in the formation of various related substances, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. Impurities in Palonosetron hydrochloride can originate from the synthetic route as byproducts, or arise from degradation of the active pharmaceutical ingredient (API) under various stress conditions.[]

Profile of Key Impurities and Byproducts

Several impurities and byproducts have been identified in relation to Palonosetron hydrochloride. These are often classified as process-related impurities (arising from the manufacturing process) or degradation products.

This compound (Palonosetron Related Compound E) is a critical impurity to monitor. It is also known by the synonyms Palonosetron-3-ene Hydrochloride and the research code RS 42358-197.[3][4]

Other significant impurities include stereoisomers, oxidation products (such as N-oxides), and intermediates from the synthetic pathway.[] A comprehensive, though not exhaustive, list of known impurities is provided in the table below.

Table 1: Quantitative Data on Key Palonosetron Impurities

| Impurity Name | Other Names | CAS Number | Molecular Formula | Specification Limit |

| This compound | Palonosetron Related Compound E; Palonosetron-3-ene HCl; RS 42358-197 | 135729-55-4 | C₁₉H₂₃ClN₂O | Not More Than 0.5% |

| Palonosetron N-Oxide | Palonosetron Related Compound A | 813425-83-1 | C₁₉H₂₄N₂O₂ | Not specified in results |

| (R,S)-Palonosetron HCl | Diastereomer | 135729-76-9 | C₁₉H₂₅ClN₂O | Not specified in results |

| (R,R)-Palonosetron HCl | Enantiomer | 135729-75-8 | C₁₉H₂₅ClN₂O | Not specified in results |

| (S,S)-Palonosetron Acid | - | Not specified in results | C₁₉H₂₃NO₃ | Not specified in results |

Formation of Impurities

Synthetic Byproducts

The synthesis of Palonosetron is a multi-step process that can generate various impurities.[] While specific pathways for the formation of each impurity are not always detailed in publicly available literature, it is understood that incomplete reactions, side reactions, and the presence of impurities in starting materials can all contribute to the final impurity profile.

The following diagram illustrates a generalized synthetic pathway for Palonosetron hydrochloride, highlighting potential stages where impurities may arise.

Caption: Generalized synthetic pathway of Palonosetron HCl and potential stages of impurity formation.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of analytical methods. Palonosetron hydrochloride has been shown to degrade under acidic, basic, and oxidative conditions.[5][6]

The following workflow outlines a typical forced degradation study for Palonosetron hydrochloride.

Caption: Workflow for a typical forced degradation study of Palonosetron hydrochloride.

Analytical Methodologies

The primary analytical technique for the separation and quantification of Palonosetron and its related substances is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry detectors.[7]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a composite representation based on several published methods for the analysis of Palonosetron and its impurities.[5][8] Researchers should validate any method according to ICH guidelines for its intended use.

Objective: To separate and quantify Palonosetron hydrochloride and its related substances, including Dehydro Palonosetron, in bulk drug and pharmaceutical dosage forms.

Instrumentation:

-

HPLC or UPLC system with a UV/PDA detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water or a phosphate buffer (e.g., 25 mM, pH 3.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Elution | A gradient program should be optimized to achieve separation of all impurities. A typical starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm or 240 nm |

| Injection Volume | 10-20 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Palonosetron hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration (e.g., 100 µg/mL).

-

Impurity Standard Solution: Prepare stock solutions of known impurities, including this compound, and dilute to appropriate concentrations for method validation (e.g., for linearity, accuracy, and LOD/LOQ determination).

-

Sample Solution: For bulk drug, dissolve an accurately weighed amount in the diluent to achieve a similar concentration as the standard solution. For dosage forms, an appropriate extraction procedure may be required.

Method Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Demonstrated by the separation of the main peak from all impurity peaks and any degradation products. Peak purity analysis using a PDA detector is recommended.

-

Linearity: Assessed over a range of concentrations for Palonosetron and its impurities.

-

Accuracy: Determined by recovery studies of spiked impurities in the sample matrix.

-

Precision: Evaluated at the repeatability and intermediate precision levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Established for each impurity.

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The control of byproducts and impurities is a critical aspect of drug development and manufacturing for Palonosetron hydrochloride. A thorough understanding of the potential impurities, their sources, and validated analytical methods for their detection is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational understanding for researchers and scientists working with Palonosetron and its related compounds. Further investigation into the specific formation mechanisms of key impurities like this compound will continue to be an important area of research.

References

- 1. Palonosetron Related compound E - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. scielo.br [scielo.br]

- 8. globalresearchonline.net [globalresearchonline.net]

Spectroscopic Analysis of Dehydro Palonosetron Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydro Palonosetron hydrochloride, also known as Palonosetron Related Compound E or Palonosetron-3-ene hydrochloride, is a known impurity and degradation product of Palonosetron hydrochloride. Palonosetron is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The monitoring and characterization of impurities like Dehydro Palonosetron are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This technical guide provides an overview of the spectroscopic methods used to characterize this compound.

While comprehensive, publicly available experimental spectra for this compound are limited, this document outlines the expected analytical approaches and presents the available chemical information. The methodologies described are based on standard practices for the structural elucidation of organic molecules and related pharmaceutical impurities.

Chemical Information

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| Chemical Name | (S)-2-(quinuclidin-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one, hydrochloride |

| Synonyms | Palonosetron Related Compound E, Palonosetron-3-ene Hydrochloride |

| CAS Number | 135729-55-4 |

| Molecular Formula | C₁₉H₂₃ClN₂O |

| Molecular Weight | 330.85 g/mol [1] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons and their chemical environments. Key expected signals would correspond to the aromatic protons of the benzo[de]isoquinoline ring system, the aliphatic protons of the tetrahydroisoquinoline and quinuclidine rings, and the vinyl proton in the dehydro position.

¹³C NMR (Carbon NMR): This analysis would identify the number of chemically distinct carbon atoms in the molecule. Expected signals would include those for the carbonyl carbon, aromatic and vinyl carbons, and the aliphatic carbons of the fused ring systems.

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic, Vinylic, Aliphatic (quinuclidine and tetrahydroisoquinoline moieties) |

| ¹³C NMR | Carbonyl, Aromatic, Vinylic, Aliphatic |

Infrared (IR) Spectroscopy Data

IR spectroscopy would be used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H stretch (from HCl salt) | Broad band, ~2400-3000 |

| C=O stretch (amide) | ~1650-1680 |

| C=C stretch (aromatic) | ~1450-1600 |

| C=C stretch (vinylic) | ~1600-1680 |

| C-N stretch | ~1000-1250 |

Mass Spectrometry (MS) Data

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

| Technique | Expected Data |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ ion corresponding to the free base (C₁₉H₂₂N₂O) at m/z 295.18 |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not publicly available. However, the following are generalized methodologies that would be employed for the characterization of such a pharmaceutical impurity.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

Sample Preparation: A few milligrams of the sample would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC would be conducted to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be utilized.

-

Sample Preparation: The sample could be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS), would be used.

-

Sample Preparation: The sample would be dissolved in a suitable solvent, such as a mixture of water and acetonitrile or methanol, and infused directly into the mass spectrometer or injected into the LC system.

-

Data Acquisition: The mass spectrum would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺. Fragmentation data (MS/MS) could be obtained to aid in structural elucidation.

Logical Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like this compound.

Caption: Workflow for the identification and characterization of pharmaceutical impurities.

Signaling Pathway Context

Dehydro Palonosetron, as a derivative of Palonosetron, is expected to interact with the 5-HT3 receptor. The antagonism of this receptor is the primary mechanism of action for Palonosetron in preventing nausea and vomiting. The diagram below illustrates the simplified signaling pathway.

Caption: Simplified 5-HT3 receptor antagonist signaling pathway.

Conclusion

The structural characterization of this compound is essential for the quality control of Palonosetron drug products. While specific, detailed experimental spectra are not widely published, the analytical methodologies for full characterization are well-established. A combination of NMR, IR, and MS would be required for unambiguous structure confirmation and for the development of validated analytical methods for routine impurity monitoring. Further research and publication of this data would be beneficial to the broader scientific and pharmaceutical community.

References

Dehydro Palonosetron Hydrochloride: A Technical Overview of its Anticipated Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability profile of Dehydro Palonosetron hydrochloride. It is important to note that while this compound is a known chemical entity and a potential degradation product of Palonosetron, specific, publicly available quantitative data on its solubility and stability are limited. Therefore, this guide synthesizes information on the well-characterized parent compound, Palonosetron hydrochloride, to infer the likely properties of its dehydro derivative. The experimental protocols and degradation pathways described for Palonosetron hydrochloride are directly relevant for the study and characterization of this compound.

Introduction

This compound is a recognized 5-HT3 receptor antagonist and a potential impurity or degradation product of Palonosetron, a potent antiemetic agent.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for the development, formulation, and quality control of Palonosetron-based pharmaceutical products. This technical guide consolidates the available knowledge on Palonosetron hydrochloride's stability and degradation profile to provide a foundational understanding for researchers working with this compound.

Anticipated Solubility Profile

Table 1: Solubility of Palonosetron Hydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Water | Freely soluble | [2][3] |

| Propylene Glycol | Soluble / Freely soluble | [2][3] |

| Ethanol | Slightly soluble | [2][3] |

| 2-Propanol | Slightly soluble | [2] |

| DMSO | Approximately 20 mg/mL | [4] |

| Dimethyl Formamide | Approximately 10 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:4) | Approximately 0.2 mg/mL | [4] |

It is anticipated that this compound, like its parent compound, will be freely soluble in water and propylene glycol, and slightly soluble in ethanol.

Stability Profile and Degradation Pathways

Forced degradation studies on Palonosetron hydrochloride have been extensively performed to understand its intrinsic stability and to develop stability-indicating analytical methods. These studies provide a robust framework for predicting the stability of this compound.

Forced Degradation Studies of Palonosetron Hydrochloride

Palonosetron hydrochloride has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical degradation behavior observed.

Table 2: Summary of Forced Degradation Studies on Palonosetron Hydrochloride

| Stress Condition | Observations | Potential Degradation Products | Reference |

| Acid Hydrolysis | Stable to minor degradation. | - | [5] |

| Base Hydrolysis | Stable to minor degradation. | - | [5] |

| Oxidative Degradation | Significant degradation. | N-oxide, Hydroxylated, and Keto metabolites | [6] |

| Thermal Degradation | Generally stable. | - | [5] |

| Photolytic Degradation | Generally stable. | - | [5] |

The primary degradation pathway for Palonosetron appears to be oxidation, leading to the formation of N-oxide, hydroxylated, and keto-derivatives. It is highly probable that Dehydro Palonosetron is one of the oxidative degradation products.

Degradation Pathway of Palonosetron

The formation of Dehydro Palonosetron likely occurs through an oxidative mechanism. The diagram below illustrates a plausible degradation pathway for Palonosetron leading to various degradation products, including a potential dehydro form.

Caption: Plausible oxidative degradation pathway of Palonosetron.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for solubility and stability testing of Palonosetron hydrochloride, which are directly applicable to the study of this compound.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of the test compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: General workflow for solubility determination.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of the compound under various stress conditions.

Methodology:

-

Sample Preparation: Solutions of the compound are prepared in suitable solvents.

-

Stress Conditions:

-

Acid Hydrolysis: The sample is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60°C for 24 hours).

-

Base Hydrolysis: The sample is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60°C for 24 hours).

-

Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug or a solution is exposed to high temperatures (e.g., 80°C).

-

Photolytic Degradation: The solid drug or a solution is exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Neutralization (for acid/base hydrolysis): The samples are neutralized before analysis.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. Peak purity of the parent drug is assessed using a photodiode array (PDA) detector.

Caption: Workflow for forced degradation studies.

Conclusion

While direct, quantitative data on the solubility and stability of this compound remains to be fully elucidated in publicly accessible literature, a comprehensive understanding of its parent compound, Palonosetron hydrochloride, provides a strong predictive foundation. The oxidative degradation pathway of Palonosetron is of particular importance, as it likely represents the route of formation for Dehydro Palonosetron. The experimental protocols detailed in this guide for solubility and stability testing of Palonosetron hydrochloride are directly applicable and recommended for the thorough characterization of this compound. Further research is warranted to establish the specific physicochemical properties of this compound, which will be invaluable for the pharmaceutical industry in ensuring the quality, safety, and efficacy of Palonosetron-based therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Physical and chemical stability of palonosetron HCl in 4 infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dehydro Palonosetron Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydro Palonosetron hydrochloride is identified as a 5-HT3 receptor antagonist and is structurally related to Palonosetron, a potent and clinically established antiemetic agent. While comprehensive pharmacological data for this compound is not as extensively documented as for its parent compound, this guide synthesizes the available information regarding its anticipated mechanism of action, receptor interactions, and potential pharmacological effects. This document serves as a technical resource for researchers and drug development professionals, leveraging the well-established profile of Palonosetron to infer and contextualize the pharmacological characteristics of its dehydro derivative.

Introduction

Palonosetron hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2][3] Its efficacy is attributed to its high binding affinity for the 5-HT3 receptor and its long plasma half-life.[4][5][6] this compound is recognized as an impurity and a related substance to Palonosetron.[7][8] As a structural analog, it is classified as a 5-HT3 receptor antagonist with presumed antiemetic properties.[9] This guide provides a detailed examination of its expected pharmacological profile, drawing necessary parallels with Palonosetron to provide a comprehensive understanding.

Mechanism of Action

This compound is an antagonist of the 5-HT3 receptor.[9] The antiemetic effects of 5-HT3 receptor antagonists are mediated by the blockade of serotonin, both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4][10][11] Chemotherapeutic agents and surgical procedures can trigger the release of serotonin from enterochromaffin cells, which then activates 5-HT3 receptors, initiating the vomiting reflex.[1][4] By competitively inhibiting the binding of serotonin to these receptors, this compound is expected to suppress nausea and vomiting.

Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. As an antagonist, this compound would bind to the receptor without activating the channel, thereby preventing serotonin-induced depolarization.

Receptor Binding Profile

Table 1: Receptor Binding Affinity (pKi) of Palonosetron and Other 5-HT3 Antagonists

| Compound | pKi |

| Palonosetron | 10.5 [6] |

| Granisetron | 8.91[6] |

| Tropisetron | 8.81[6] |

| Ondansetron | 8.39[6] |

| Dolasetron | 7.6[6] |

| Dehydro Palonosetron | Data not available |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound have not been published. The pharmacokinetic profile of Palonosetron is well-characterized and is presented below for reference.

Table 2: Pharmacokinetic Parameters of Palonosetron (Intravenous Administration)

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [11] |

| Plasma Protein Binding | ~62% | [4][11] |

| Metabolism | ~50% metabolized by CYP2D6 (major), CYP3A4, and CYP1A2 | [4][5] |

| Major Metabolites | N-oxide-palonosetron and 6-S-hydroxypalonosetron (<1% activity) | [12] |

| Elimination Half-Life (t½) | ~40 hours | [4][10][11] |

| Total Body Clearance | 160 ± 35 mL/h/kg | [4] |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg | [4] |

| Excretion | ~80% recovered in urine within 144 hours (~40% as unchanged drug) | [11] |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following outlines a standard methodology for determining 5-HT3 receptor binding affinity, a crucial experiment in characterizing its pharmacological profile.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor radioligand.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known 5-HT3 receptor antagonist (e.g., Tropisetron).

-

Assay buffer.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship to Palonosetron

This compound's relationship to Palonosetron can be visualized as a derivative, likely arising during synthesis or as a degradation product. Its pharmacological activity as a 5-HT3 antagonist stems directly from its structural similarity to Palonosetron.

Conclusion

This compound is a 5-HT3 receptor antagonist, a classification based on its structural relationship to the potent antiemetic, Palonosetron. While specific pharmacological data for this compound is limited, its mechanism of action is presumed to be the competitive inhibition of serotonin at 5-HT3 receptors, leading to an antiemetic effect. Further research, including receptor binding assays and pharmacokinetic studies, is necessary to fully elucidate the pharmacological profile of this compound and to determine its potential clinical relevance. This guide provides a foundational understanding for such future investigations.

References

- 1. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 4. Paloxi | 0.5 mg | Tablet | পেলক্সি ০.৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Palonosetron - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Dehydro Palonosetron | CAS No- 1227162-75-5 [chemicea.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Activity of Dehydro Palonosetron Hydrochloride on 5-HT3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Dehydro Palonosetron hydrochloride (also known as RS-42358-197) at the 5-hydroxytryptamine-3 (5-HT3) receptor. The data presented herein is curated from preclinical research to offer a comprehensive resource for professionals in drug development and neuroscience. This document details the binding affinity and functional antagonism of Dehydro Palonosetron, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key concepts through diagrams. For comparative purposes, data for the well-characterized 5-HT3 receptor antagonist, Palonosetron, is also included where relevant.

Quantitative Analysis of Receptor Interaction

The interaction of this compound with the 5-HT3 receptor has been characterized through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative parameters, offering a clear comparison of its potency and affinity across different in vitro systems.

Table 1: 5-HT3 Receptor Binding Affinity of Dehydro Palonosetron (RS-42358-197)

| Tissue/Cell Line | Radioligand | Parameter | Value |

| Rat Cerebral Cortex | [3H]Quipazine | pKi | 9.8 ± 0.1[1] |

| Rat Cortex | [3H]RS-42358-197 | KD (nM) | 0.12 ± 0.01[1] |

| NG108-15 Cells | [3H]RS-42358-197 | KD (nM) | 0.20 ± 0.01[1] |

| Rabbit Ileal Myenteric Plexus | [3H]RS-42358-197 | KD (nM) | 0.10 ± 0.01[1] |

| Guinea Pig Myenteric Plexus | [3H]RS-42358-197 | KD (nM) | 1.6 ± 0.3[1] |

Table 2: Receptor Density (Bmax) for [3H]RS-42358-197 Binding Sites

| Tissue/Cell Line | Bmax (fmol/mg protein) |

| Rat Cortex | 16.0 ± 2.0[1] |

| NG108-15 Cells | 660 ± 74[1] |

| Rabbit Ileal Myenteric Plexus | 88 ± 12[1] |

| Guinea Pig Myenteric Plexus | 91 ± 17[1] |

Table 3: Functional Antagonism of Dehydro Palonosetron (RS-42358-197)

| Tissue Preparation | Agonist | Parameter | Value |

| Guinea Pig Ileum | 5-HT | pA2 | 8.1[2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki and KD) and receptor density (Bmax) of Dehydro Palonosetron at 5-HT3 receptors.

Materials:

-

Tissues/Cells: Rat cerebral cortex, NG108-15 cells, rabbit and guinea pig ileal myenteric plexus.

-

Radioligands: [3H]Quipazine or [3H]RS-42358-197.

-

Competitor Ligands: this compound and other 5-HT3 receptor ligands for competition assays.

-

Buffers: Tris-HCl buffer with appropriate supplements.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration.

-

Binding Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor ligand (Dehydro Palonosetron). Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. Saturation binding data, using increasing concentrations of the radioligand, are analyzed to determine KD and Bmax values.

In Vitro Functional Assay: Guinea Pig Ileum

Objective: To determine the functional antagonist potency (pA2) of Dehydro Palonosetron.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Agonist: 5-Hydroxytryptamine (5-HT).

-

Antagonist: this compound.

-

Organ Bath System: Isolated organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Transducer and Recording System: Isometric force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in the organ bath under a resting tension.

-

Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a specified period.

-

Cumulative Concentration-Response Curve to 5-HT: A cumulative concentration-response curve to 5-HT is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of Dehydro Palonosetron for a predetermined time.

-

Shift in Concentration-Response Curve: Following incubation with the antagonist, a second cumulative concentration-response curve to 5-HT is generated.

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value from the rightward shifts in the 5-HT concentration-response curves produced by different concentrations of Dehydro Palonosetron. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Simplified 5-HT3 Receptor Signaling Pathway

References

An In-depth Technical Guide on the Discovery and History of Palonosetron and Related Compounds

Executive Summary

Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist renowned for its high binding affinity and long plasma half-life.[1][2][3][4][5][6] These pharmacological characteristics distinguish it from first-generation agents, conferring superior efficacy in preventing both acute and, notably, delayed chemotherapy-induced nausea and vomiting (CINV).[1][2][4][7][8][9] This document provides a comprehensive overview of the discovery, history, and key experimental data related to Palonosetron and its predecessors. It details the underlying signaling pathways, experimental methodologies used in its characterization, and comparative data on its pharmacological profile.

Introduction: The Challenge of Chemotherapy-Induced Nausea and Vomiting (CINV)

CINV is a debilitating side effect of cancer therapy, significantly impairing a patient's quality of life.[1][2] The emetogenic potential of chemotherapeutic agents is a primary risk factor for CINV.[1] The pathophysiology of acute CINV is primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[8][10] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center, including the chemoreceptor trigger zone in the area postrema, thereby initiating the emetic reflex.[7][8][10][11]

The development of 5-HT3 receptor antagonists in the early 1990s, such as ondansetron and granisetron, revolutionized CINV management, particularly for acute emesis.[10][11] However, these first-generation agents showed limited efficacy in controlling delayed CINV, which occurs more than 24 hours after chemotherapy.[1][7] This limitation spurred the development of a second-generation antagonist with a distinct pharmacological profile.

Discovery and Development of Palonosetron

Palonosetron (brand name Aloxi) was developed by Helsinn and approved by the U.S. Food and Drug Administration (FDA) in 2003.[4][6] It is a highly selective second-generation 5-HT3 receptor antagonist with a unique isoquinoline structure.[11] The synthesis of Palonosetron hydrochloride can be achieved from starting materials like (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid through a multi-step process involving acylation, reduction, and cyclization.[12][13]

Palonosetron's development was driven by the need for an antiemetic with a longer duration of action and higher receptor affinity to address delayed CINV.[1][2] Its efficacy in this regard has been a significant clinical advancement, and it is the only 5-HT3 receptor antagonist monotherapy approved for preventing delayed CINV in patients receiving moderately emetogenic chemotherapy.[6][7][8]

Pharmacology of Palonosetron

Mechanism of Action and Signaling Pathway

Like other "setrons," Palonosetron exerts its antiemetic effect by selectively blocking the binding of serotonin to 5-HT3 receptors.[7][14] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone.[8][15] By inhibiting these receptors, Palonosetron prevents the initiation of the vomiting reflex.[7][8]

A key distinction of Palonosetron is its unique interaction with the 5-HT3 receptor. Studies suggest it exhibits allosteric binding and positive cooperativity, unlike first-generation agents which are purely competitive antagonists.[16][17][18] This allosteric interaction may induce conformational changes in the receptor, amplifying its inhibitory effect and contributing to its prolonged action.[18]

Figure 1. Signaling pathway of chemotherapy-induced emesis and Palonosetron's mechanism of action.

Pharmacokinetics

Palonosetron exhibits a distinct pharmacokinetic profile compared to first-generation antagonists. Its most notable features are a long elimination half-life of approximately 40 hours and a high bioavailability of 97% when administered orally.[3][14][19]

Table 1: Pharmacokinetic Properties of Palonosetron

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 97% | [14][20] |

| Elimination Half-Life | ~40 hours | [3][14][19] |

| Plasma Protein Binding | ~62% | [14][15] |

| Volume of Distribution | ~8.3 L/kg | [15] |

| Metabolism | ~50% by CYP2D6, CYP3A4, CYP1A2 | [14][15] |

| Primary Metabolites | N-oxide-palonosetron, 6-S-hydroxy-palonosetron (<1% activity) | [14][15] |

| Excretion | ~80% renal (40% as unchanged drug) | [14][15] |

Comparative Analysis: Palonosetron vs. First-Generation Antagonists

Palonosetron's structural and pharmacological differences translate into clinically significant advantages over first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron.

Receptor Binding Affinity

Palonosetron has a much stronger binding affinity for the 5-HT3 receptor. This high affinity, combined with its unique allosteric interactions, contributes to its potent and sustained antagonist activity.[3][16]

Table 2: Comparative Receptor Binding Affinity and Half-Life

| Compound | 5-HT3 Receptor Binding Affinity (pKi) | Plasma Half-Life (hours) | Reference(s) |

| Palonosetron | 10.4 | ~40 | [3][16] |

| Granisetron | 8.8 - 9.1 | ~9 | [3][16] |

| Ondansetron | 8.4 - 8.6 | ~4 | [3][16] |

| Dolasetron | Not specified | ~7.3 | [3] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates stronger binding affinity.

Clinical Efficacy

Numerous Phase III clinical trials have demonstrated Palonosetron's superior efficacy, especially in preventing delayed CINV. A pooled analysis of four trials directly comparing Palonosetron to older antagonists showed significantly higher complete response rates in the delayed (>24-120 h) and overall (0-120 h) periods.[9]

Table 3: Pooled Phase III Clinical Trial Efficacy Data (Palonosetron vs. Older 5-HT3 RAs)

| Time Period | Endpoint | Palonosetron (0.25 mg) | Older 5-HT3 RAs* | P-value | Reference(s) |

| Acute (0-24 h) | Complete Response | Not significantly different | Not significantly different | >0.05 | [9] |

| Delayed (>24-120 h) | Complete Response | 57% | 45% | <0.0001 | [9] |

| Overall (0-120 h) | Complete Response** | 51% | 40% | <0.0001 | [9] |

*Older 5-HT3 RAs include ondansetron 32 mg, dolasetron 100 mg, or granisetron 40 μg/kg. **Complete Response (CR) is defined as no emetic episodes and no use of rescue medication.[9][21]

Key Experimental Protocols

The characterization of Palonosetron involved a range of preclinical and clinical experimental designs.

Receptor Site Saturation Binding Experiments

These experiments are crucial for determining the binding affinity (Ki) and binding characteristics of a ligand to its receptor.

Objective: To determine and compare the binding properties of [3H]-palonosetron, [3H]-granisetron, and [3H]-ondansetron to the 5-HT3 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3 receptor are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of the radiolabeled antagonist ([3H]-ligand).

-

The incubation is carried out in a suitable buffer at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM tropisetron).

-

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard or non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Hill plots can be used to assess cooperativity.[17]

Figure 2. Experimental workflow for a receptor binding assay.

Calcium Influx Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.

Objective: To assess the long-term inhibitory effect of Palonosetron on 5-HT3 receptor function.

Methodology:

-

Cell Culture: HEK293 cells expressing the 5-HT3 receptor are plated in multi-well plates.

-

Antagonist Incubation: Cells are incubated with Palonosetron, granisetron, or ondansetron for a specified period.

-

Washout: The antagonist is removed by a series of dilutions and washes to simulate clearance from the receptor environment.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Challenge: The baseline fluorescence is measured, and then cells are challenged with a 5-HT3 receptor agonist (e.g., serotonin).

-